Cas no 115712-88-4 (2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
115712-88-4 structure
Product Name:2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
CAS-Nr.:115712-88-4
MF:C18H23NO7
MW:365.377725839615
CID:228068
PubChem ID:15736564
Update Time:2025-04-19
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
- 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hex
- ADONIFOLINE
- (+)-Adonifoline
- Senecionan-11,16-dione,12,13:19,20-diepoxy-15,20-dihydro-15-hydroxy-, (12x,13x)-
- (7aR,12bR)-7a,8,9,11,12b,13-Hexahydro-5-hydroxy-4,15a-dimethyl-2H-1a,5-methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione
- AKOS040760047
- FS-6726
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
- 115712-88-4
- HY-N1918
- CS-0018229
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.1?,?.0?,(1)?.0(1)?,(2)?]henicos-14-ene-3,11-dione
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo(12.5.1.14,8.08,10.017,20)henicos-14-ene-3,11-dione
-
- Inchi: 1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1
- InChI-Schlüssel: MYOFCWPLRKBPJD-AQYQBICXSA-N
- Lächelt: O1C2(C(=O)OCC3=CCN4CC[C@H]([C@H]43)OC(C3(C(C)OCC12C3)O)=O)C
Berechnete Eigenschaften
- Genaue Masse: 365.14700
- Monoisotopenmasse: 365.14745207g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 0
- Komplexität: 722
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topologische Polaroberfläche: 97.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Leicht löslich (32 g/l) (25°C),
- PSA: 97.83000
- LogP: -0.52520
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A47530-5mg |
Adonifoline |
115712-88-4 | 5mg |
¥1252.0 | 2021-09-10 | ||
| TargetMol Chemicals | TL0011-1 mg |
Adonifoline |
115712-88-4 | 98% | 1mg |
¥ 1,840 | 2023-07-11 | |
| TargetMol Chemicals | TL0011-5 mg |
Adonifoline |
115712-88-4 | 98% | 5mg |
¥ 9,020 | 2023-07-11 | |
| TargetMol Chemicals | TL0011-1mg |
Adonifoline |
115712-88-4 | 1mg |
¥ 1840 | 2024-07-20 | ||
| TargetMol Chemicals | TL0011-5mg |
Adonifoline |
115712-88-4 | 5mg |
¥ 9020 | 2024-07-20 |
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Verwandte Literatur
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
115712-88-4 (2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-) Verwandte Produkte
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 10285-06-0((+)-Intermedine)
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- 15503-87-4(Usaramine)
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- 315-22-0(Monocrotaline)
- 520-68-3((+)-Echimidine)
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